AC-Tyr-tyr-OH

描述

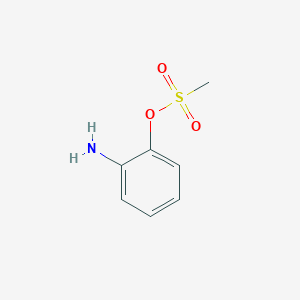

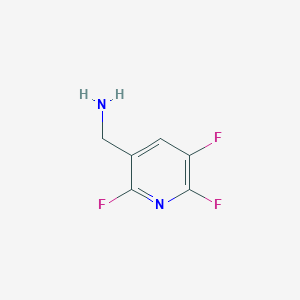

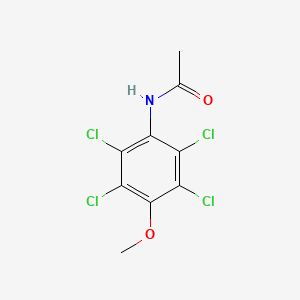

AC-Tyr-tyr-OH is a compound with the molecular formula C20H22N2O6 . It is a dipeptide consisting of two tyrosine residues . The tyrosine residues in this compound can be used as probes of protein structure .

Synthesis Analysis

The synthesis of compounds like this compound often involves the use of UV-Vis spectroscopy . For instance, acrylate polymers containing dipeptide and tripeptide side groups have been obtained through the free radical polymerization method .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various types of UV-Vis spectroscopy . The tyrosine chromophore, phenol, is an aromatic compound with the molecular formula C6H5OH, bound to the Cα carbon in tyrosine at the para position relative to the hydroxyl group .Chemical Reactions Analysis

Tyrosine residues, such as those in this compound, can undergo various chemical reactions. For instance, they can be selectively cleaved, functionalized, and conjugated . Electrochemical methods can also be used for the selective hydrolysis of peptides and proteins at tyrosine sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using UV-Vis spectroscopy . The tyrosine chromophore, phenol, is expected to exhibit substantial responses to environmental changes .科学研究应用

光物理学研究

- 衍生物的光物理学:研究酪氨酸的衍生物,如 Ac-Tic(OH),已深入了解酪氨酸荧光及其衰变的性质。研究探索了这些衍生物中淬灭剂(如 N-甲基酰胺和乙酰基)的有效性,有助于我们了解基于酪氨酸的化合物的(Wiczk 等人,1996)光物理性质。

分析化学应用

- 化合物的同步测定:AC-Tyr 已参与开发用于同步测定各种化合物的(包括酪氨酸)的方法,使用诸如差分脉冲伏安法等技术。这对于改进生物化学和药物研究中的分析方法具有意义 (Madrakian 等人,2014)。

酶促合成和催化

- 有机溶剂中的催化:AC-Tyr 衍生物已用于研究有机溶剂中酯和肽合成的酶促催化。固定化酶(如 α-糜蛋白酶)已显示出与这些衍生物具有更高的催化活性,增强了我们对非水环境中酶行为的了解 (Kise & Hayakawa,1991)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of AC-Tyr-tyr-OH is the amino acid tyrosine (Tyr). Tyrosine is a proteinogenic amino acid bearing an electron-rich phenol moiety in the side chain, making it one of the primary targets for protein oxidation . This oxidation plays an essential role in cellular physiology and pathology .

Mode of Action

This compound interacts with its target, tyrosine, through a process known as hyperoxidation . This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions . This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Biochemical Pathways

The interaction of this compound with tyrosine affects various biochemical pathways. The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products . Some tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis .

Pharmacokinetics

The properties of tyrosine and related model compounds, such as phenol, para-cresol (p-cresol), and n-acetyl-l-tyrosine amide (n-ac-tyr-nh2), have been revealed by different uv–vis spectroscopies .

Result of Action

The result of this compound’s action is the generation of a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide . This highly electrophilic unit is an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the conversion of tyrosine to hydroxytyrosol via a catalytic process using montmorillonite KSF as a solid acid at room temperature has been reported . The impact of primary functional parameters, including tyrosine and H2O2 concentrations, was performed using a statistical experimental design .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-12(23)21-17(10-13-2-6-15(24)7-3-13)19(26)22-18(20(27)28)11-14-4-8-16(25)9-5-14/h2-9,17-18,24-25H,10-11H2,1H3,(H,21,23)(H,22,26)(H,27,28)/t17-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQHYJCXAKMUJP-ROUUACIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3283652.png)